molecular formula C15H10N2O4S B14157670 N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide CAS No. 844830-85-9

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide

Katalognummer: B14157670
CAS-Nummer: 844830-85-9
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: JFPQEWHDJJTEEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound belongs to the class of carbamothioyl-furan-2-carboxamide derivatives, which are known for their diverse biological activities, including anti-cancer and anti-microbial properties .

Vorbereitungsmethoden

The synthesis of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of 2-oxochromene with thiocarbamoyl chloride to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Analyse Chemischer Reaktionen

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant anti-microbial activity against various bacterial and fungal strains.

    Medicine: It has shown promising anti-cancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells and the disruption of microbial cell membranes in bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the chromen and furan moieties, which contribute to its potent biological activities.

Eigenschaften

CAS-Nummer

844830-85-9

Molekularformel

C15H10N2O4S

Molekulargewicht

314.3 g/mol

IUPAC-Name

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C15H10N2O4S/c18-13-6-3-9-8-10(4-5-11(9)21-13)16-15(22)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,17,19,22)

InChI-Schlüssel

JFPQEWHDJJTEEO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3

Löslichkeit

2.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.